molecular formula C18H16N4OS B15079630 3-(5-methylthiophen-2-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide

3-(5-methylthiophen-2-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B15079630
M. Wt: 336.4 g/mol
InChI Key: MTUYXGPNTGJRRQ-CEGJKDKLSA-N
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Description

“3-(5-ME-2-THIENYL)-N’-(3-PHENYL-2-PROPENYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE” is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(5-ME-2-THIENYL)-N’-(3-PHENYL-2-PROPENYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the thienyl group: This step might involve the use of a thienyl-substituted reagent under specific conditions.

    Formation of the propenylidene linkage: This can be done through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions might be used to modify the functional groups, such as reducing a carbonyl group to an alcohol.

    Substitution: Various substitution reactions can occur, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, pyrazole derivatives are often studied for their potential pharmacological activities. They might exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.

Medicine

In medicinal chemistry, compounds like “3-(5-ME-2-THIENYL)-N’-(3-PHENYL-2-PROPENYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE” are investigated for their potential as therapeutic agents. They might be explored for their ability to interact with specific biological targets.

Industry

In the industrial sector, such compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of “3-(5-ME-2-THIENYL)-N’-(3-PHENYL-2-PROPENYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE” would depend on its specific interactions with molecular targets. Typically, pyrazole derivatives might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Thienyl)-1H-pyrazole-5-carbohydrazide
  • 3-(4-Methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide
  • 3-(5-Phenyl-2-thienyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

“3-(5-ME-2-THIENYL)-N’-(3-PHENYL-2-PROPENYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE” is unique due to its specific substitution pattern and the presence of both thienyl and propenylidene groups. This unique structure might confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C18H16N4OS

Molecular Weight

336.4 g/mol

IUPAC Name

5-(5-methylthiophen-2-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C18H16N4OS/c1-13-9-10-17(24-13)15-12-16(21-20-15)18(23)22-19-11-5-8-14-6-3-2-4-7-14/h2-12H,1H3,(H,20,21)(H,22,23)/b8-5+,19-11+

InChI Key

MTUYXGPNTGJRRQ-CEGJKDKLSA-N

Isomeric SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C/C=C/C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=CC=CC3=CC=CC=C3

Origin of Product

United States

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